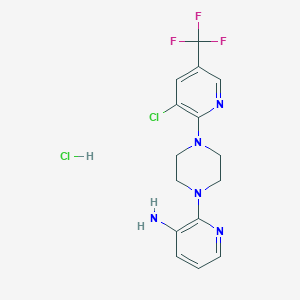
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C15H16Cl2F3N5 and its molecular weight is 394.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)pyridin-3-amine hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. The structural components of this compound, including the piperazine ring and the trifluoromethyl group, suggest significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C11H14ClF3N3
- Molecular Weight : 316.15 g/mol
- CAS Number : 1185315-66-5
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl and chloro groups enhance its lipophilicity, potentially improving membrane permeability and bioavailability. This allows the compound to modulate the activity of specific proteins involved in disease processes.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at low concentrations, indicating strong antibacterial potential .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggests that modifications to the piperazine and pyridine moieties can enhance its anticancer efficacy .
Neuropharmacological Effects
The compound's piperazine structure is known to influence neuropharmacological pathways. It has been evaluated for potential anticonvulsant activity in animal models, showing promise in reducing seizure frequency and severity. This suggests a possible application in treating epilepsy or other neurological disorders .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of this compound indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results showed an MIC value of 31.25 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
Study 2: Anticancer Activity
In a cytotoxicity assay against human cancer cell lines, the compound exhibited significant growth inhibition with an IC50 value of approximately 10 µM against A431 (epidermoid carcinoma) cells, indicating its potential as an anticancer therapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| A431 (Epidermoid Carcinoma) | 10 |
| HT29 (Colon Cancer) | 15 |
特性
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5.ClH/c16-11-8-10(15(17,18)19)9-22-13(11)23-4-6-24(7-5-23)14-12(20)2-1-3-21-14;/h1-3,8-9H,4-7,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJZQKVDIBUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














